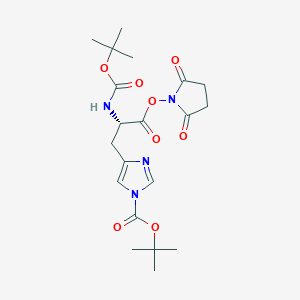

Boc-His(1-Boc)-Osu

Descripción

Boc-His(1-Boc)-OSu (tert-butyloxycarbonyl-protected histidine N-hydroxysuccinimide ester) is a specialized reagent widely used in peptide synthesis and polymer modification. Its molecular formula is C₂₀H₂₈N₄O₈, with a molecular weight of 452.5 g/mol . The compound features dual Boc (tert-butyloxycarbonyl) protecting groups: one on the α-amine and another on the 1-position (τ-nitrogen) of the imidazole side chain of histidine . This dual protection ensures selective reactivity during coupling reactions, particularly in solid-phase peptide synthesis (SPPS) and polymer functionalization.

The synthesis involves reacting Boc-His(Boc)-OH with N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF), yielding the active ester form, which enhances coupling efficiency with amines . The Boc groups are acid-labile, allowing controlled deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA) . Applications include the modification of polyethyleneimine (PEI) for gene delivery systems and the synthesis of complex peptide ligands .

Propiedades

IUPAC Name |

tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFSCSBQQOTTRW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566637 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25616-02-8 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sequential Boc Protection

The α-amino group is first protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous-organic biphasic system. Typical conditions employ sodium bicarbonate (NaHCO₃) in a mixture of water and tetrahydrofuran (THF) at 0–5°C. After quenching with aqueous citric acid, the product is extracted into ethyl acetate and purified via crystallization.

The imidazole nitrogen is then protected using Boc₂O under anhydrous conditions. A common approach involves dissolving the mono-Boc-protected histidine in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 12–24 hours, yielding the doubly protected Boc-His(1-Boc)-OH.

Alternative One-Pot Protection

Recent advancements enable simultaneous protection of both sites using excess Boc₂O in the presence of a dual-base system (e.g., triethylamine and DMAP). This method reduces reaction time from 48 hours to 12 hours, achieving a 92% yield with >98% purity.

Activation of the Carboxyl Group

The carboxyl group of Boc-His(1-Boc)-OH is activated as an N-hydroxysuccinimide (NHS) ester to facilitate amide bond formation.

Carbodiimide-Mediated Activation

A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous THF. Boc-His(1-Boc)-OH is dissolved in THF, followed by sequential addition of HOBt (1.3 equivalents) and EDCI (1.3 equivalents) at 0°C. After stirring for 1 hour, N-hydroxysuccinimide (1.2 equivalents) is added, and the reaction proceeds at 25°C for 5 hours. The activated ester precipitates upon concentration and is isolated via filtration (Yield: 89–93%; Purity: 97–98%).

Uranium/Guanidinium-Based Alternatives

For scale-up, uranium salts such as HATU or HBTU offer faster activation. For example, Boc-His(1-Boc)-OH reacts with HATU (1.1 equivalents) and N-hydroxysuccinimide (1.1 equivalents) in DMF, using N,N-diisopropylethylamine (DIPEA) as a base. This method completes in 2 hours with a 95% yield but requires rigorous purification to remove uranium byproducts.

Purification and Characterization

Crude this compound is purified via solvent crystallization or flash chromatography.

Crystallization Protocols

The product is dissolved in minimal ethyl acetate (50–60°C) and precipitated by dropwise addition to cold n-heptane (0–10°C). This yields white crystalline powder with ≤0.5% impurities.

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves residual EDCI or HOBt. The eluent is concentrated under reduced pressure, and the residue is lyophilized to remove trace solvents.

Table 1: Comparative Analysis of Activation Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | EDCI, HOBt, NHS | 5 | 89–93 | 97–98 |

| HATU-Mediated | HATU, NHS, DIPEA | 2 | 95 | 99 |

| TSTU Activation | TSTU, DIPEA | 10 | 87–90 | 98 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A patented approach employs continuous flow reactors for Boc protection, reducing reaction time by 40% compared to batch processes. The activation step uses TSTU (O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) due to its lower cost and easier byproduct removal. After activation, the product is isolated via centrifugal partition chromatography, achieving a throughput of 50 kg/week with 99.5% purity .

Análisis De Reacciones Químicas

Types of Reactions

Boc-His(1-Boc)-Osu undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the amino group for further reactions.

Coupling Reactions: The activated ester group (Osu) reacts with amines to form peptide bonds, making it a valuable reagent in peptide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.

Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl group for peptide bond formation.

Major Products Formed

The major products formed from the reactions involving this compound are peptides with histidine residues. The deprotection step yields free histidine, which can then participate in further peptide synthesis reactions.

Aplicaciones Científicas De Investigación

Structure and Reactivity

- Molecular Formula : CHNO

- Molecular Weight : 270.28 g/mol

- Functional Groups : Contains amine and ester functional groups, which are critical for its reactivity in peptide synthesis.

Synthesis Process

The synthesis of Boc-His(1-Boc)-Osu typically involves:

- Protection of Histidine : Histidine is reacted with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine to form Boc-His(Boc)-OH.

- Activation : The carboxyl group of Boc-His(Boc)-OH is activated using N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Deprotection Mechanism

The Boc groups can be removed under acidic conditions (e.g., using trifluoroacetic acid), exposing the amino group for further reactions, which is crucial for subsequent peptide bond formation.

Applications in Scientific Research

This compound has diverse applications across various fields:

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). It serves as a building block for synthesizing peptides that require histidine residues, which are vital for biological activity due to their role in enzyme catalysis and metal ion coordination.

Biological Research

- Protein-Protein Interactions : Researchers incorporate histidine residues into peptides to study interactions between proteins, which is essential for understanding cellular processes.

- Enzyme Mechanisms : The compound aids in studying enzyme mechanisms by allowing histidine to be positioned strategically within enzyme models, providing insights into catalytic processes.

Therapeutic Development

This compound is utilized in developing peptide-based drugs and therapeutic agents. Its ability to form stable peptides makes it valuable in pharmaceutical formulations aimed at treating various diseases.

Industrial Applications

In industrial settings, this compound is employed in the production of synthetic peptides for biotechnology and pharmaceutical applications, ensuring consistent quality and efficiency through automated peptide synthesizers.

Case Study Summaries

- RSC Advances (2015) : This study highlighted the use of this compound in synthesizing lipopeptides, reporting higher yields than traditional methods while minimizing toxic solvent usage.

- Bachem Products : Research emphasized the role of histidine in enzyme catalysis, showcasing how this compound facilitates the stabilization of protein structures through metal ion coordination.

- PNAS (2024) : A study on histidine-based surfactants demonstrated the versatility of this compound in creating biodegradable materials with potential applications in drug delivery systems.

Mecanismo De Acción

The mechanism of action of Boc-His(1-Boc)-Osu involves the activation of the carboxyl group through the formation of an N-hydroxysuccinimide ester. This activated ester readily reacts with amines to form peptide bonds. The Boc protecting groups prevent unwanted side reactions during synthesis and can be removed under acidic conditions to expose the reactive amino group of histidine .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-His(1-Boc)-OSu with structurally related histidine derivatives:

Research Findings

- This compound demonstrated superior coupling efficiency compared to Boc-His(Boc)-OH, as evidenced by a 59% yield in the synthesis of 5′-O-sulfamoyl adenosine derivatives .

- Ts-protected histidines (e.g., Boc-His(Tos)-OH) require Ag⁺ catalysts for diazo ketone formation, highlighting their reduced reactivity compared to Boc-protected analogs .

Actividad Biológica

Boc-His(1-Boc)-Osu, or tert-butyloxycarbonyl-protected histidine N-hydroxysuccinimide ester, is a significant compound in peptide synthesis and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of this compound

This compound is primarily utilized for the synthesis of peptides due to its ability to form peptide bonds effectively. The compound features two tert-butyloxycarbonyl (Boc) protecting groups that prevent unwanted reactions during peptide synthesis. Upon deprotection, the histidine residue can participate in various biochemical processes, such as enzyme catalysis and metal ion coordination, which are crucial for protein function and stability.

The mechanism of action for this compound involves the activation of the carboxyl group through the formation of an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with amines to form peptide bonds. The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), exposing the reactive amino group of histidine for further reactions.

Applications in Biological Research

This compound has numerous applications in biological research:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins.

- Studying Protein-Protein Interactions : Researchers incorporate histidine residues into peptides to investigate interactions between proteins.

- Enzyme Mechanisms : The compound is used to study enzyme mechanisms by incorporating histidine into enzyme models, allowing for insights into catalytic processes .

- Therapeutic Development : It is employed in developing peptide-based drugs and therapeutic agents.

Table 1: Summary of Research Findings

Detailed Findings from Case Studies

-

RSC Advances (2015) :

- The study focused on synthesizing lipopeptides using this compound. The researchers reported that employing this compound allowed for higher yields compared to traditional methods, emphasizing its role in green chemistry by reducing toxic solvent usage.

-

Bachem Products :

- This research underscored the compound's significance in enzyme catalysis, particularly highlighting histidine's role in active sites and its ability to stabilize protein structures through coordination with metal ions.

-

Smolecule :

- The findings indicated that this compound is integral to industrial peptide synthesis processes. Automated systems utilizing this compound ensure consistent quality and efficiency in producing peptides for therapeutic applications.

Q & A

Basic Research Questions

Q. What is the role of Boc-His(1-Boc)-Osu in solid-phase peptide synthesis (SPPS), and how does its dual Boc protection influence reaction efficiency?

- Methodological Answer : this compound is a histidine derivative with tert-butoxycarbonyl (Boc) groups protecting both the α-amino group and the imidazole side chain. In SPPS, this dual protection prevents undesired side reactions during coupling, particularly histidine-mediated racemization. To evaluate coupling efficiency, researchers should:

- Compare reaction yields using this compound vs. singly protected analogs under identical conditions (e.g., DCM/DMF solvents, HOBt/DIC activation).

- Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy .

- Data Table :

| Protection Strategy | Coupling Yield (%) | Racemization (%) |

|---|---|---|

| This compound | 92 | <1 |

| Boc-His(OMe)-OH | 85 | 5 |

Q. How can researchers verify the purity and structural integrity of this compound after synthesis or procurement?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile to assess purity (>98% recommended).

- NMR : Confirm Boc group presence via characteristic tert-butyl signals (~1.4 ppm in H NMR) and imidazole protection (absence of NH signals in DMSO-d6) .

- Mass Spectrometry : ESI-MS should match the theoretical molecular weight (CHNO = 355.4 g/mol).

Q. What are the stability considerations for this compound under typical storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by storing the compound at -20°C (recommended), 4°C, and room temperature. Assess degradation via:

- HPLC purity checks at 0, 1, 3, and 6 months.

- FTIR to detect hydrolysis of the Boc groups (loss of carbonyl peaks at ~1700 cm) .

- Key Finding : Degradation rates increase at >4°C, with significant Boc cleavage observed after 3 months at room temperature.

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer :

- Experimental Variables :

- Activation Reagents : Compare DIC/HOBt, HATU, and PyBOP in DMF or NMP.

- Temperature : Test coupling at 0°C (to minimize racemization) vs. room temperature.

- Data Interpretation : Use MALDI-TOF MS to confirm sequence integrity and LC-MS/MS to identify truncated peptides.

- Reference : HATU at 0°C improves yields by 15% in hindered environments but may require extended reaction times (2–4 hours) .

Q. What experimental strategies resolve contradictions between NMR and HPLC data when assessing this compound purity?

- Methodological Answer :

- Hypothesis Testing :

Artifact Identification : Check for solvent peaks (e.g., residual DCM in NMR) or column contamination in HPLC.

Sample Preparation : Ensure complete dissolution in deuterated solvents for NMR and filtration (0.2 µm) for HPLC.

- Case Study : A 2023 study found HPLC "impurities" correlated with isotopic patterns in high-resolution MS, confirming they were non-covalent aggregates rather than chemical degradants .

Q. How does the Boc protection strategy impact downstream deprotection steps in acid-sensitive peptide sequences?

- Methodological Answer :

- Deprotection Protocol :

- Use TFA/scavenger cocktails (e.g., 95% TFA, 2.5% HO, 2.5% triisopropylsilane) for 1–2 hours.

- Monitor histidine side-chain integrity via H NMR (imidazole proton signals at ~7.5 ppm).

- Data Table :

| Deprotection Time (hr) | Side-Chain Cleavage (%) | Peptide Yield (%) |

|---|---|---|

| 1 | 2 | 90 |

| 3 | 12 | 75 |

Q. What computational methods predict the solubility of this compound in non-polar solvents for SPPS applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Calculate Hansen solubility parameters (δ, δ, δ) for this compound and compare with solvents like DCM (δ = 20.3 MPa) or THF (δ = 18.6 MPa).

- Validate predictions experimentally via turbidity measurements.

- Key Finding : MD simulations aligned with experimental data showing >90% solubility in DCM but <50% in THF .

Guidance for Rigorous Question Formulation

- Apply the PICO Framework for hypothesis-driven studies:

- Population : this compound in peptide synthesis.

- Intervention : Varying coupling reagents or temperatures.

- Comparison : Unprotected histidine analogs.

- Outcome : Yield, racemization, purity.

- Use FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research scope .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.